N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)10-6-9-19-18(23)16-12-15(13-20-16)17(22)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,20H,6,9-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBKNAQZRUJWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves several steps. One common synthetic route includes the reaction of 1H-pyrrole-2-carboxylic acid with 2-phenylacetyl chloride in the presence of a base to form the intermediate 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid . This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions.
- Methoxybenzoyl (3-OCH₃): The methoxy group acts as an electron donor, which could stabilize charge-transfer interactions in biological targets. The higher molecular weight (328.39 g/mol) may slightly reduce solubility in aqueous media .
- The lower molecular weight (302.39 g/mol) may enhance bioavailability .
Biological Activity
N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer properties, pharmacokinetics, and structure-activity relationships.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- CAS Number : 477870-48-7
- Structural Features : The compound features a pyrrole ring, a dimethylamino group, and a phenylacetyl moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. The following table summarizes key findings from various studies:
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : It effectively inhibits the proliferation of various cancer cell lines by interfering with specific signaling pathways involved in cell cycle regulation.
Pharmacokinetics and ADME Properties
Computational studies have indicated favorable pharmacokinetic profiles for this compound, suggesting good oral bioavailability and suitable physicochemical properties for drug development:
- Absorption : Predicted to have good absorption characteristics.
- Distribution : Likely to distribute well in tissues due to its lipophilic nature.
- Metabolism : Expected to undergo metabolic transformations that may enhance or diminish its biological activity.
- Excretion : Primarily excreted via renal pathways.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrrole derivatives, this compound demonstrated significant growth inhibition against multiple cancer cell lines, particularly melanoma and breast cancer cells. The results highlighted its potential as a lead compound for further development in cancer therapy .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the pyrrole structure significantly impacted the biological activity of the compound. For instance, variations in the substituents on the phenyl ring were found to enhance antiproliferative effects, indicating that specific structural features are crucial for maximizing therapeutic efficacy .
Q & A
Q. What emerging technologies (e.g., continuous flow synthesis) could improve scalability and sustainability?
- Methodology : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce solvent waste. Integrate inline PAT (process analytical technology) tools (e.g., ReactIR) for real-time monitoring. Optimize catalyst recycling (e.g., immobilized DMAP) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
